molecular formula C9H9BrO B13525747 Oxirane, 2-(3-bromophenyl)-2-methyl- CAS No. 73761-78-1

Oxirane, 2-(3-bromophenyl)-2-methyl-

Cat. No.: B13525747
CAS No.: 73761-78-1
M. Wt: 213.07 g/mol
InChI Key: YAFAYOIACQUPKC-UHFFFAOYSA-N
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Description

Oxirane, 2-(3-bromophenyl)-2-methyl- is a chemical compound with the molecular formula C9H9BrO. It is an epoxide, which is a three-membered cyclic ether. The presence of a bromophenyl group and a methyl group attached to the oxirane ring makes this compound unique and interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(3-bromophenyl)-2-methyl- can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with a suitable epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .

Industrial Production Methods

Industrial production of Oxirane, 2-(3-bromophenyl)-2-methyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(3-bromophenyl)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxirane, 2-(3-bromophenyl)-2-methyl- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxirane, 2-(3-bromophenyl)-2-methyl- involves its ability to undergo ring-opening reactions. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets and pathways, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-(4-bromophenyl)-2-methyl-
  • Oxirane, 2-(3-chlorophenyl)-2-methyl-
  • Oxirane, 2-(3-fluorophenyl)-2-methyl-

Uniqueness

Oxirane, 2-(3-bromophenyl)-2-methyl- is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern imparts distinct reactivity and properties compared to other similar compounds. The bromine atom can participate in various substitution reactions, making this compound versatile for synthetic applications .

Properties

CAS No.

73761-78-1

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-(3-bromophenyl)-2-methyloxirane

InChI

InChI=1S/C9H9BrO/c1-9(6-11-9)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3

InChI Key

YAFAYOIACQUPKC-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC(=CC=C2)Br

Origin of Product

United States

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